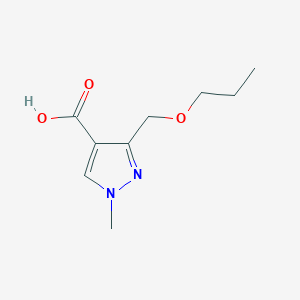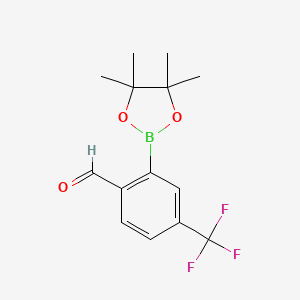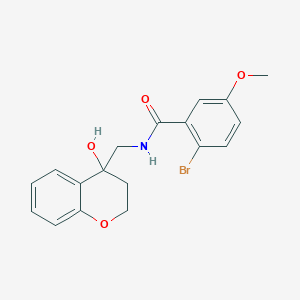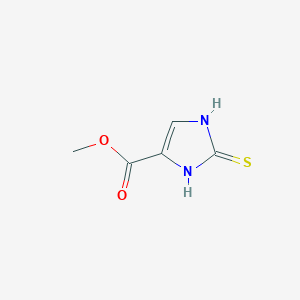
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide, also known as PPCy, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide acts as a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. By blocking the activity of this receptor, this compound can alter the balance of excitatory and inhibitory neurotransmission, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the alteration of ion channel function, and the regulation of neuronal excitability. This compound has also been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce the development of tolerance to alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide is its selectivity for the GABA-A receptor, which allows for precise manipulation of this important neurotransmitter system. Additionally, this compound has a relatively long half-life, which makes it useful for studying long-term effects of GABA-A receptor modulation. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete receptor blockade at lower concentrations.
Orientations Futures
There are a number of future directions for research on N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide. One area of interest is the development of more potent and selective GABA-A receptor antagonists based on the structure of this compound. Additionally, there is a need for further investigation into the molecular mechanisms underlying the effects of this compound on ion channels and neurotransmitter systems. Finally, there is potential for the use of this compound in the development of new treatments for anxiety, depression, and alcohol use disorders.
Conclusion:
This compound is a valuable tool for scientific research, with a wide range of potential applications in the study of neuroscience and pharmacology. Its selectivity for the GABA-A receptor, combined with its ability to modulate ion channel function and alter neuronal excitability, make it a powerful tool for investigating the molecular mechanisms underlying a range of physiological and behavioral processes. While there are limitations to its use, including its relatively low potency, this compound has significant potential for advancing our understanding of the brain and its functions.
Méthodes De Synthèse
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 4-bromopyridine with cyclopropylmagnesium bromide, followed by reaction with propargyl bromide to form the but-2-ynyl derivative. The final step involves the reaction of the but-2-ynyl derivative with an amine, such as pyrrolidine, to form this compound.
Applications De Recherche Scientifique
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide has been used in a variety of scientific research applications, including the study of GABAergic neurotransmission, the investigation of the role of GABA receptors in anxiety and depression, and the exploration of the molecular mechanisms underlying the effects of alcohol on the brain. This compound has also been used as a tool for studying the structure and function of ion channels, as well as for investigating the mechanisms underlying the development of drug tolerance.
Propriétés
IUPAC Name |
N-(1-pyridin-4-ylcyclopropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-3-11(15)14-12(6-7-12)10-4-8-13-9-5-10/h4-5,8-9H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXHNPYVBEYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)


![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)
![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)

![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)
![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)

![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)

